![molecular formula C19H25N7O B2993548 2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 887213-16-3](/img/structure/B2993548.png)
2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex chemical compound, noted for its diverse applications in medicinal chemistry and pharmacology. Its unique structure lends itself to a range of chemical reactions and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions. Initially, the starting materials undergo a sequence of nucleophilic substitutions, cyclizations, and functional group manipulations. For instance, one common route starts with the synthesis of the pyrazolopyrimidine core, followed by functionalization with an appropriate piperazine derivative. The final steps typically involve attaching the ethanol moiety under mild, controlled conditions.
Industrial Production Methods
In an industrial setting, production scales up with optimized reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the final product's quality.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: : Reduction reactions can modify functional groups, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering different positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: : Sodium borohydride (NaBH₄), hydrogenation over palladium/carbon (Pd/C)
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions, Lewis acids for certain electrophilic substitutions
Major Products
Products vary depending on the reaction, but typically include derivatives with modified pharmacological properties or intermediates for further synthesis.
科学研究应用
2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol has significant potential in various scientific fields:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Serves as a probe to study cellular processes.
Medicine: : Investigated for its potential in developing therapeutic agents for conditions such as cancer and neurological disorders.
Industry: : Applied in the development of new materials and catalysts.
作用机制
This compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction often involves binding to the active site, thereby modulating the activity of the target protein. This mechanism can lead to a cascade of cellular events, affecting biochemical pathways and cellular functions.
相似化合物的比较
2-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
2-(4-(1-methyl-4-aminopyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
This compound’s unique structure and properties enable it to serve as a versatile tool in scientific research and potential therapeutic applications. Anything specific you want to dive deeper into?
属性
IUPAC Name |
2-[4-[1-methyl-4-(2-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-14-5-3-4-6-16(14)21-17-15-13-20-24(2)18(15)23-19(22-17)26-9-7-25(8-10-26)11-12-27/h3-6,13,27H,7-12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXUUBHWOZPUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2993466.png)
![6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2993468.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2993474.png)
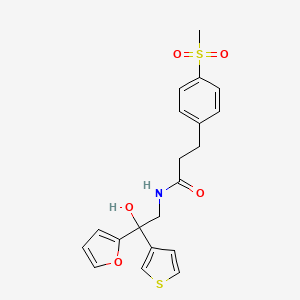
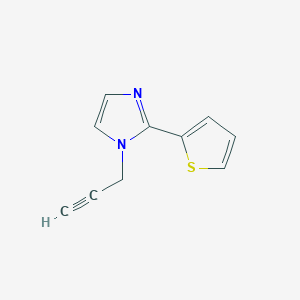

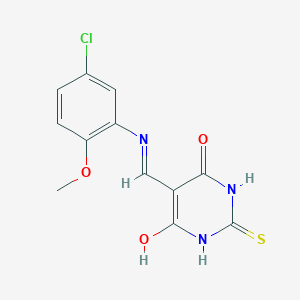
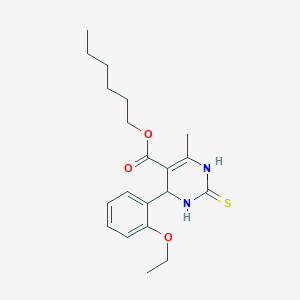
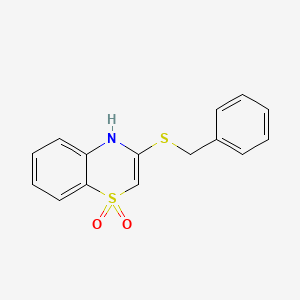
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
